Pyrazolo[1,5-a]pyrazin-3-amine
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Overview
Description
Pyrazolo[1,5-a]pyrazin-3-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound features a fused ring system combining pyrazole and pyrazine, which imparts unique chemical and biological properties. Its structure allows for diverse functionalization, making it a versatile scaffold for drug development and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[1,5-a]pyrazin-3-amine typically involves the cyclization of appropriate precursors. One common method starts with the condensation of 3,5-diaminopyrazole with α,β-unsaturated carbonyl compounds under acidic conditions. This reaction forms the pyrazolo[1,5-a]pyrazine core, which can then be further functionalized to introduce the amine group at the 3-position.
Industrial Production Methods: Industrial production of this compound often employs high-throughput synthesis techniques to ensure scalability and cost-effectiveness. Methods such as continuous flow synthesis and microwave-assisted reactions are utilized to enhance reaction efficiency and yield. These methods also allow for better control over reaction parameters, leading to higher purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced or modified using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base such as triethylamine or pyridine to facilitate the substitution process.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
Scientific Research Applications
Chemistry: In chemistry, pyrazolo[1,5-a]pyrazin-3-amine serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology: In biological research, this compound is used to study enzyme inhibition and receptor binding. Its ability to interact with various biological targets makes it a valuable tool in the development of new therapeutic agents.
Medicine: Medicinally, this compound derivatives have shown promise as potential treatments for various diseases, including cancer, inflammation, and infectious diseases. Their ability to modulate specific biological pathways is key to their therapeutic potential.
Industry: In industry, this compound is used in the development of advanced materials, such as organic semiconductors and fluorescent probes. Its stability and functional versatility make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyrazin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing signal transduction processes. The exact pathways and targets depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of pyrazine. It is also used in medicinal chemistry for its biological activity.
Pyrazolo[3,4-d]pyrimidine: Another related compound with a different ring fusion pattern, known for its kinase inhibitory properties.
Pyrazolo[4,3-d]pyrimidine: This compound has a different nitrogen arrangement and is studied for its potential in cancer therapy.
Uniqueness: Pyrazolo[1,5-a]pyrazin-3-amine stands out due to its unique ring structure, which offers distinct electronic and steric properties. This uniqueness allows for specific interactions with biological targets that are not possible with other similar compounds. Its versatility in functionalization also makes it a preferred scaffold in drug design and material science.
Biological Activity
Pyrazolo[1,5-a]pyrazin-3-amine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
This compound features a fused pyrazole and pyrazine ring system, providing it with distinct electronic and steric properties that facilitate interactions with various biological targets. Its chemical formula is C4H4N4, and it is characterized by its ability to form hydrogen bonds and engage in π-π stacking interactions, which are crucial for binding to biological macromolecules.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active or allosteric sites, modifying their activity. This is particularly relevant in the context of drug development for diseases like cancer and inflammation.
- Receptor Interaction : It acts as both an agonist and antagonist at various receptors, influencing signaling pathways critical for cellular responses. The selectivity towards certain receptors can be tailored through structural modifications of the compound.
Anticancer Activity
Research has highlighted the potential of this compound derivatives in anticancer therapy. In vitro studies have demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines. For instance, a study reported that derivatives showed promising results against MDA-MB-231 breast cancer cells, although specific derivatives exhibited varying degrees of efficacy .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been investigated. Compounds derived from this scaffold have been shown to inhibit the nuclear factor kappa B (NF-κB) pathway, a critical mediator in inflammatory responses. Certain derivatives demonstrated IC50 values below 50 µM in cellular assays, indicating significant anti-inflammatory activity .
Case Studies
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Anticancer Screening :
- A library of pyrazolo[1,5-a]pyrazin-3-amines was synthesized and screened against multiple cancer cell lines. The results indicated that while some compounds displayed significant growth inhibition, others were less effective. The most potent compounds were further analyzed for their mechanism of action using apoptosis assays and cell cycle analysis .
- Inflammation Model :
Data Tables
Properties
IUPAC Name |
pyrazolo[1,5-a]pyrazin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-5-3-9-10-2-1-8-4-6(5)10/h1-4H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRNUZBIOUXQFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)N)C=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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